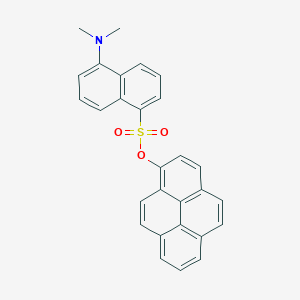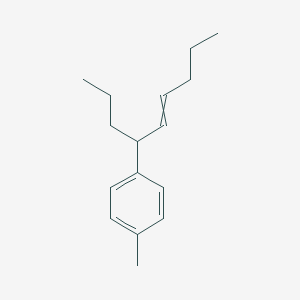
pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyren-1-yl 5-(Dimethylamino)naphthalin-1-sulfonat: ist eine fluoreszierende Verbindung, die die strukturellen Merkmale von Pyren und Naphthalin vereint. Sie ist bekannt für ihre starken Fluoreszenzeigenschaften, was sie in verschiedenen wissenschaftlichen Anwendungen nützlich macht, insbesondere in den Bereichen Chemie und Biologie.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Pyren-1-yl 5-(Dimethylamino)naphthalin-1-sulfonat erfolgt typischerweise durch Reaktion von Pyren mit 5-(Dimethylamino)naphthalin-1-sulfonylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, bis das gewünschte Produkt gebildet ist .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt.
Chemische Reaktionsanalyse
Arten von Reaktionen:
Substitutionsreaktionen: Pyren-1-yl 5-(Dimethylamino)naphthalin-1-sulfonat kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonatgruppe.
Oxidationsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktionsreaktionen: Die Reduktion der Sulfonatgruppe kann zur Bildung von Sulfinaten oder Thiolen führen.
Häufige Reagenzien und Bedingungen:
Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte:
Substitution: Bildung von Sulfonamid-Derivaten.
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Sulfinaten oder Thiolen.
Wissenschaftliche Forschungsanwendungen
Chemie:
- Wird als fluoreszierende Sonde in verschiedenen chemischen Assays verwendet.
- Wird bei der Synthese anderer fluoreszierender Verbindungen eingesetzt.
Biologie:
- Wird zur Markierung von Biomolekülen für die Fluoreszenzmikroskopie verwendet.
- Wird in der Untersuchung der Proteinfaltung und -dynamik eingesetzt.
Medizin:
- Wird für die potenzielle Verwendung in der diagnostischen Bildgebung untersucht.
- Wird als Marker für die Verfolgung zellulärer Prozesse untersucht.
Industrie:
- Wird bei der Entwicklung organischer Leuchtdioden (OLEDs) eingesetzt.
- Wird zur Herstellung von fluoreszierenden Farbstoffen für verschiedene Anwendungen eingesetzt .
Wirkmechanismus
Die Fluoreszenz von Pyren-1-yl 5-(Dimethylamino)naphthalin-1-sulfonat beruht auf der Anregung von Elektronen in den Pyren- und Naphthalin-Einheiten. Bei der Anregung wandern die Elektronen in einen höheren Energiezustand und kehren dann in den Grundzustand zurück, wobei sie dabei Licht emittieren. Diese Emission ist sehr empfindlich gegenüber der Umgebung, was die Verbindung in verschiedenen Anwendungen als Sonde nützlich macht .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfinates or thiols.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinates or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a fluorescent probe in various chemical assays.
- Employed in the synthesis of other fluorescent compounds.
Biology:
- Utilized in the labeling of biomolecules for fluorescence microscopy.
- Applied in the study of protein folding and dynamics.
Medicine:
- Investigated for potential use in diagnostic imaging.
- Explored as a marker for tracking cellular processes.
Industry:
- Used in the development of organic light-emitting diodes (OLEDs).
- Employed in the creation of fluorescent dyes for various applications .
Wirkmechanismus
The fluorescence of pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate is due to the excitation of electrons in the pyrene and naphthalene moieties. Upon excitation, the electrons move to a higher energy state and then return to the ground state, emitting light in the process. This emission is highly sensitive to the environment, making the compound useful as a probe in various applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
5-(Dimethylamino)-1-Naphthalinsulfonamid (DNSA): Ähnlich in der Struktur, jedoch ohne die Pyren-Einheit.
Pyren-1-carbaldehyd: Enthält die Pyren-Struktur, unterscheidet sich aber in den funktionellen Gruppen.
Anthracen-9-carbaldehyd: Ähnliche aromatische Struktur, aber unterschiedliche funktionelle Gruppen.
Einzigartigkeit:
- Die Kombination von Pyren- und Naphthalin-Strukturen in Pyren-1-yl 5-(Dimethylamino)naphthalin-1-sulfonat bietet einzigartige Fluoreszenzeigenschaften.
- Die Empfindlichkeit der Verbindung gegenüber Umweltveränderungen macht sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .
Eigenschaften
CAS-Nummer |
874102-15-5 |
|---|---|
Molekularformel |
C28H21NO3S |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C28H21NO3S/c1-29(2)24-10-4-9-22-21(24)8-5-11-26(22)33(30,31)32-25-17-15-20-13-12-18-6-3-7-19-14-16-23(25)28(20)27(18)19/h3-17H,1-2H3 |
InChI-Schlüssel |
KGOMQWOKFUKXBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)

![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)


![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)
![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
![1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene](/img/structure/B12604607.png)
